tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
Description
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, a methyl substituent at position 2, and a primary amino group at position 3 (stereochemistry: 2S,3R). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision . Its molecular weight is approximately 214.31 g/mol (exact mass varies slightly depending on isotopic composition), with a purity typically ≥98% in commercial samples .
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIHBYXILBKXGA-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Deprotection of tert-Butyl 3-(Alkoxycarbonylamino)piperidine-1-carboxylates
The selective removal of carbamate protecting groups is a cornerstone of piperidine functionalization. Patent WO2009133778A1 discloses a method wherein tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate undergoes base-mediated deprotection to yield tert-butyl 3-aminopiperidine-1-carboxylate derivatives. For the target compound, this approach requires strategic substitution at the 2-position with a methyl group and stereochemical control during synthesis.
The reaction employs bases such as metal hydroxides (e.g., NaOH, KOH), alkoxides (e.g., NaOMe, t-BuOK), or carbonates at temperatures ranging from 50°C to 120°C. Tert-butyl 3-(ethoxycarbonylamino)-2-methylpiperidine-1-carboxylate, for instance, reacts with potassium hydroxide in ethanol at 80°C for 3 hours, selectively cleaving the ethoxycarbonyl group while preserving the tert-butoxycarbonyl (Boc) protection at the 1-position. This method achieves yields of 70–85%, contingent on the steric and electronic properties of the alkoxy group.
Table 1: Base-Mediated Deprotection Conditions and Outcomes
| Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Boc vs. Alkoxy) |
|---|---|---|---|---|
| NaOH (1.5 eq) | 100 | 2 | 78 | >95% |
| KOt-Bu (2 eq) | 80 | 3 | 85 | 93% |
| Na2CO3 (3 eq) | 120 | 5 | 65 | 88% |
The stereochemical outcome depends on the chiral integrity of the starting material. For example, using (2S,3R)-configured tert-butyl 3-(methoxycarbonylamino)-2-methylpiperidine-1-carboxylate ensures retention of configuration during deprotection.
Organometallic Cyclization Approaches
Copper-Catalyzed Cyclization of β-Aminoalkyl Zinc Reagents
Organometallic methods enable the construction of the piperidine ring with embedded stereocenters. A reported strategy involves reacting β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis, followed by cyclization with sodium hydride. This method produces 5-methylene piperidines, which are subsequently hydrogenated to introduce the 2-methyl and 3-amino groups.
For tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate, the zinc reagent derived from L-serine ensures enantiomeric enrichment at the 2- and 3-positions. Cyclization at 0°C in tetrahydrofuran (THF) affords the 5-methylene intermediate in 75% yield, which undergoes palladium-catalyzed hydrogenation at 50 psi H2 to yield the saturated piperidine with >90% diastereoselectivity.
Table 2: Cyclization and Hydrogenation Parameters
| Step | Reagent/Catalyst | Conditions | Yield (%) | Diastereoselectivity (trans:cis) |
|---|---|---|---|---|
| Cyclization | CuI, NaH | 0°C, THF, 2 h | 75 | N/A |
| Hydrogenation | Pd/C, H2 | 50 psi, 25°C, 6 h | 88 | 95:5 |
Stereoselective Hydrogenation Techniques
Asymmetric Hydrogenation of Enamides
The introduction of the 3-amino group with (R)-configuration is achievable via asymmetric hydrogenation of enamide precursors. A cyclic enamide derived from 2-methyl-3-oxopiperidine-1-carboxylate is subjected to hydrogenation using a chiral ruthenium catalyst (e.g., Ru(BINAP)). This method delivers the (2S,3R) isomer with enantiomeric excess (ee) >98%.
Critical factors include:
-
Substrate Design : The enamide must adopt a conformation favoring syn-addition of hydrogen.
-
Catalyst Loading : 0.5 mol% Ru(BINAP) suffices for complete conversion.
-
Pressure : 100 psi H2 optimizes reaction rate without compromising selectivity.
Reductive Cyclization of Oxoamino Acid Derivatives
Synthesis via 6-Oxoamino Acids
Reductive cyclization of 6-oxoamino acid derivatives provides a direct route to 2,6-disubstituted piperidines. Starting from L-serine, conjugate addition of organozinc reagents to enones generates keto intermediates, which undergo stereoselective imine reduction and cyclization. For the target compound, the methyl group at C2 originates from the organozinc reagent (e.g., methylzinc iodide), while the C3 amino group is introduced via reductive amination.
Table 3: Reductive Cyclization Parameters
| Step | Reagent | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| Conjugate Addition | MeZnI | −20°C, THF, 1 h | 82 | 99 |
| Imine Reduction | NaBH4 | MeOH, 0°C, 30 min | 78 | 98 |
| Cyclization | HCl (6 N) | Reflux, 12 h | 85 | 97 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Carbamate Deprotection : High yields (70–85%) and compatibility with Boc protection make this method scalable for industrial use. However, it requires pre-installed stereochemistry.
-
Organometallic Cyclization : Excellent enantioselectivity (>90% ee) but involves multi-step sequences and sensitive intermediates.
-
Asymmetric Hydrogenation : Superior stereocontrol (98% ee) but dependent on expensive chiral catalysts.
-
Reductive Cyclization : Integrates chirality from amino acid precursors, offering a "chiral pool" advantage but limited to specific substrates.
Cost and Practicality
| Method | Cost Estimate (USD/g) | Steps | Equipment Needs |
|---|---|---|---|
| Carbamate Deprotection | 50–100 | 2 | Standard reactor |
| Organometallic | 200–300 | 5 | Drybox, H2 tank |
| Asymmetric Hydrogenation | 500–700 | 3 | High-pressure reactor |
| Reductive Cyclization | 150–200 | 4 | Acid-resistant glassware |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide to form tert-butyl esters.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide under metal-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: tert-butyl esters.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate is synthesized through a series of chemical reactions that typically involve the protection of functional groups and subsequent deprotection to yield the final product. The synthesis often employs methods that enhance yield and purity, such as using specific bases like lithium hydroxide or sodium hydroxide for deprotection reactions .
Key Chemical Properties:
- Molecular Formula : C11H21N2O2
- CAS Number : 2891580-31-5
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of arginase enzymes. Arginase plays a critical role in the metabolism of L-arginine, influencing various physiological processes including nitric oxide production and immune response .
Potential Therapeutic Applications:
- Neurological Disorders : The compound has been identified as a potential therapeutic agent for Alzheimer's disease due to its ability to modulate neuroinflammatory responses .
- Cancer Therapy : By inhibiting arginase activity, it may also contribute to enhanced efficacy of certain cancer treatments by altering the tumor microenvironment .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental models:
Industrial Applications
In addition to its biological significance, this compound serves as a versatile building block in organic synthesis. Its structural properties make it suitable for creating various derivatives that can be explored for additional pharmacological activities.
Key Industrial Uses:
- As an intermediate in the synthesis of pharmaceuticals.
- In the development of novel compounds targeting neurological diseases.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
(a) tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate
- Key Differences: The (2S,3S) diastereomer differs in the configuration at position 3 (R vs. S).
- Physical Properties : Melting points and chromatographic retention times differ significantly due to distinct crystal packing and polarity .
- Applications : While the (2S,3R) isomer is often prioritized in drug discovery for its compatibility with target enzymes, the (2S,3S) form may exhibit divergent biological activity .
(b) tert-Butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride
Analogous Piperidine Derivatives with Varied Substituents
(a) tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5, )
- Substituents: A 3,4-difluorophenyl group replaces the methyl and amino groups at positions 2 and 3.
- Properties: Increased lipophilicity (logP ~2.8) due to aromatic fluorine atoms, contrasting with the polar amino group in the target compound.
- Applications : Designed for kinase inhibition studies, leveraging fluorine’s electron-withdrawing effects .
(b) tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate
Protecting Group Variants
(a) Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate
- Protecting Group : Benzyloxycarbonyl (Cbz) instead of Boc.
- Stability: Cbz is less stable under acidic conditions but removable via hydrogenolysis, offering orthogonal protection strategies .
Ring Size Variants: Azetidine vs. Piperidine
tert-Butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate
Comparative Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | Purity (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate | 214.31 | 98 | Not reported | Boc, 2-methyl, 3-amino (S,R) |
| tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate | 214.31 | 98 | Not reported | Boc, 2-methyl, 3-amino (S,S) |
| tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate | 338.35 | >95 | 102–105 | Boc, difluorophenyl, NHCH2 |
| Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate | 278.34 | 97 | Not reported | Cbz, 2-methyl, 3-amino (S,S) |
Biological Activity
Introduction
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chemical compound notable for its potential biological activities. Characterized by a piperidine ring, an amino group, and a tert-butyl ester moiety, this compound has garnered interest in pharmaceutical research due to its structural features that may influence biological interactions. This article explores its biological activity, synthesis, and potential applications in drug discovery.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.3 g/mol
The presence of the amino group makes this compound a candidate for various biological activities, potentially influencing interactions with enzymes and receptors due to its stereochemistry (2S,3R) .
Biological Activity
The biological activity of this compound has been investigated primarily through its interactions with various biological targets. Preliminary studies suggest that it may serve as a lead compound in drug discovery for conditions such as infections and neurodegenerative diseases .
While specific mechanisms of action are not fully elucidated, the compound's ability to act as a building block for more complex molecules indicates its potential utility in targeting specific biological processes. The stereochemistry may significantly influence its binding affinity to biological macromolecules .
Interaction Studies
Research has focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding the compound's therapeutic potential:
| Target | Binding Affinity | Comments |
|---|---|---|
| Muscarinic Receptors | Moderate | Potential implications in neuropharmacology |
| Acetylcholinesterase (AChE) | High | Suggests possible use in Alzheimer's research |
| Butyrylcholinesterase (BChE) | High | Indicates potential neuroprotective effects |
These interactions underline the significance of further investigations into the compound's pharmacological properties .
Case Studies and Research Findings
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Material : tert-butyl 2-amino-3-methylpiperidine-1-carboxylate.
- Reagents : Utilization of oxidizing agents like tert-butyl hydroperoxide.
- Conditions : Controlled reaction conditions to ensure high yields.
In industrial settings, flow microreactor systems can facilitate efficient synthesis .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate to ensure stereochemical fidelity?
- Methodological Answer : The stereoselective synthesis of this chiral piperidine derivative requires careful control of reaction conditions. For example, coupling reactions using HBTU or HATU as activating agents in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., NEt₃) can minimize racemization . Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) are critical to preserve the amine functionality during synthesis. Post-reaction purification via column chromatography (e.g., silica gel with gradients of PE/EtOAc/MeOH) ensures high enantiomeric excess, as demonstrated in analogous piperidine syntheses .
Q. How can NMR spectroscopy be utilized to confirm the stereochemistry and purity of tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate?
- Methodological Answer : ¹H and ¹³C NMR are essential for verifying stereochemistry. Key diagnostic signals include:
- ¹H NMR : Distinct splitting patterns for the piperidine ring protons (e.g., axial vs. equatorial H environments) and coupling constants (e.g., J values for vicinal protons) to confirm the (2S,3R) configuration.
- ¹³C NMR : Chemical shifts for the Boc carbonyl (~155–160 ppm) and methyl groups (~28 ppm for tert-butyl) .
- Advanced techniques like 2D NOESY can resolve spatial correlations between substituents, confirming the relative stereochemistry .
Q. What role does the Boc (tert-butoxycarbonyl) protecting group play in the synthesis of this compound, and how is it selectively removed?
- Methodological Answer : The Boc group protects the secondary amine during multi-step syntheses. It is stable under basic and nucleophilic conditions but can be selectively cleaved using acidic conditions (e.g., HCl in dioxane or TFA in DCM). Monitoring deprotection via TLC or LC-MS ensures complete removal without side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic rotational barriers in the piperidine ring.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion integrity.
- X-ray Crystallography : For unambiguous structural assignment, as demonstrated in related piperidine derivatives using SHELX software for refinement .
Q. What experimental approaches are used to study the conformational dynamics of this compound in solution, and how do they impact biological activity?
- Methodological Answer : Conformational analysis is critical for understanding interactions with biological targets. Techniques include:
- Nuclear Overhauser Effect (NOE) : To map intramolecular distances in solution.
- Molecular Dynamics (MD) Simulations : Paired with experimental data to model low-energy conformers.
- Circular Dichroism (CD) : For chiral environments, as seen in studies of β-sheet-promoting analogs .
Q. How can researchers design analogs of this compound to enhance binding affinity for ionotropic glutamate receptors?
- Methodological Answer : Rational design involves:
- Structure-Activity Relationship (SAR) : Modifying the methyl group at C2 or introducing bioisosteres (e.g., fluorinated groups) to optimize steric and electronic effects.
- Docking Studies : Using crystal structures of receptor-binding pockets (e.g., NMDA or AMPA receptors) to predict interactions.
- Stereochemical Variants : Testing (2R,3S) or other diastereomers to assess enantiomer-specific activity .
Q. What strategies mitigate low yields in the final coupling step of tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate synthesis?
- Methodological Answer : Yield optimization may involve:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ru) for asymmetric hydrogenation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility.
- Temperature Control : Slow addition of reagents at 0°C to reduce side reactions, as seen in analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
